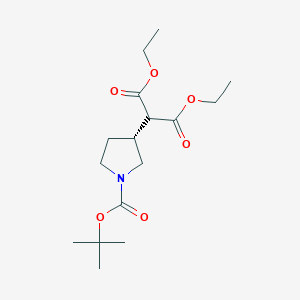

(R)-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate

Beschreibung

Chemical Identity and Nomenclature of (R)-Diethyl 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)malonate

Systematic IUPAC Nomenclature and Stereochemical Designation

The systematic name follows IUPAC rules by identifying the longest carbon chain and prioritizing functional groups. The base structure is propanedioic acid (malonic acid), with two ethyl ester groups at positions 1 and 3. At position 2, a (3R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl substituent is attached.

Breaking this down:

- Pyrrolidine : A five-membered saturated ring with four carbon atoms and one nitrogen atom.

- 1-(tert-Butoxycarbonyl) : A protective group bonded to the pyrrolidine nitrogen, comprising a tert-butyl ester linked to a carbonyl group.

- (3R) : The stereochemical designation specifies the R configuration at the pyrrolidine ring’s third carbon, where the malonate substituent resides.

The full IUPAC name is:

(R)-1,3-diethyl 2-[(3R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]propanedioate.

CAS Registry Number and Alternative Synonyms

The compound is uniquely identified by CAS Registry Number 1228312-12-6 , universally recognized in chemical databases and regulatory documentation.

Alternative nomenclature variants reflect abbreviated forms of the tert-butoxycarbonyl (Boc) group and positional descriptors for the pyrrolidine substituent.

Molecular Formula and Structural Isomerism Analysis

The molecular formula C₁₆H₂₇NO₆ corresponds to a molecular weight of 329.39 g/mol . Key structural features include:

- Malonate core : Central propanedioate ester facilitating nucleophilic substitutions.

- Pyrrolidine ring : Nitrogen-containing heterocycle contributing to stereoelectronic properties.

- Boc group : Acid-labile protecting group preventing unwanted reactions at the pyrrolidine nitrogen.

Structural Isomerism Considerations:

- Stereoisomerism :

- Ester Group Tautomerism :

- Conformational Flexibility :

Comparative Analysis of Isomeric Forms:

Eigenschaften

Molekularformel |

C16H27NO6 |

|---|---|

Molekulargewicht |

329.39 g/mol |

IUPAC-Name |

diethyl 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanedioate |

InChI |

InChI=1S/C16H27NO6/c1-6-21-13(18)12(14(19)22-7-2)11-8-9-17(10-11)15(20)23-16(3,4)5/h11-12H,6-10H2,1-5H3/t11-/m0/s1 |

InChI-Schlüssel |

NWLAFMBCHTXSOY-NSHDSACASA-N |

Isomerische SMILES |

CCOC(=O)C([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |

Kanonische SMILES |

CCOC(=O)C(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Displacement of Mesylated Intermediate

The most widely documented method involves a two-step sequence starting from tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (compound 1).

Step 1: Mesylation

The hydroxyl group at C3 of compound 1 is activated via treatment with methanesulfonyl chloride (MsCl) in toluene, yielding tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (compound 2). Triethylamine is typically employed as a base to neutralize HCl byproducts.

Step 2: Malonate Displacement

Compound 2 undergoes nucleophilic substitution with diethylmalonate in the presence of a strong base. Potassium tert-butoxide in 1-methyl-2-pyrrolidinone (NMP) or sodium ethoxide in ethanol facilitates the displacement, producing the target compound with inversion of configuration at C3. The reaction proceeds via an SN2 mechanism, ensuring stereochemical fidelity.

This method achieves high yields (reported qualitatively in the patent) and is scalable for industrial applications.

Reaction Conditions and Optimization

Solvent Systems

| Solvent | Role | Efficiency | Source |

|---|---|---|---|

| Toluene | Mesylation | High | |

| NMP | Displacement | Moderate | |

| Ethanol | Displacement | Moderate | |

| Acetonitrile/H2O | Photochemical | Low |

NMP enhances malonate solubility but complicates purification, whereas ethanol offers greener alternatives despite slower kinetics.

Base Selection

Strong bases (e.g., KOtBu, NaOEt) are critical for deprotonating diethylmalonate, generating the nucleophilic enolate. Weaker bases like triethylamine suffice for mesylation but fail in displacement.

Comparative Analysis of Methodologies

| Method | Yield | Stereocontrol | Scalability |

|---|---|---|---|

| Mesylation-Displacement | High | Excellent | Industrial |

| Photochemical | Unknown | Moderate | Lab-scale |

The mesylation-displacement route remains superior for industrial use due to proven efficacy, whereas photochemical methods require further development .

Analyse Chemischer Reaktionen

Hydrolysis to Malonic Acid Derivatives

The malonate ester undergoes base-catalyzed hydrolysis to yield (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid. This reaction typically employs aqueous potassium hydroxide (KOH) in tetrahydrofuran (THF)/water under reflux, achieving yields up to 92% .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | THF/H₂O (3:1) |

| Base | 2M KOH |

| Temperature | Reflux (80–90°C) |

| Time | 4–6 hours |

| Yield | 85–92% |

The resulting malonic acid derivative retains stereochemical integrity, critical for downstream applications in chiral molecule synthesis .

Decarboxylation to Monocarboxylic Acids

Under acidic conditions, (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid undergoes thermal decarboxylation , eliminating one carboxylic acid group. This step is pivotal for simplifying molecular complexity while preserving the Boc-protected pyrrolidine structure .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Acid | 6M HCl |

| Temperature | 100°C |

| Time | 2–3 hours |

| Yield | 78–85% |

The product, (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid, is a key intermediate in pharmaceutical syntheses .

Reduction to Diols

The malonate ester can be reduced to a diol using borane-THF complex . This reaction proceeds via a two-step mechanism: initial borane coordination to the carbonyl oxygen, followed by hydride transfer .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Reducing Agent | 1M BH₃·THF |

| Solvent | THF |

| Temperature | −10°C → ambient |

| Time | 1–2 hours |

| Yield | 91.3% |

The product, tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, is used in synthesizing bioactive molecules .

Amide Formation via Coupling Reactions

The malonate ester participates in HATU-mediated coupling with amines. For example, cyclopropylamine reacts with the activated ester to form an amide bond, yielding tert-butyl (R)-3-(2-(cyclopropylamino)-2-oxoethyl)pyrrolidine-1-carboxylate .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Coupling Agent | HATU |

| Solvent | DMF |

| Temperature | 23°C |

| Time | 1 hour |

| Yield | 90% |

This method is widely employed in peptide and protease inhibitor syntheses .

Alkylation Reactions

The enolate of the malonate ester undergoes alkylation with alkyl halides (e.g., methyl iodide), forming substituted derivatives. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Base | NaH |

| Alkylating Agent | CH₃I |

| Solvent | DMF |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 78% |

This reaction expands the utility of the malonate scaffold in constructing branched carbon chains .

Palladium-Catalyzed Cross-Couplings

The compound participates in Suzuki-Miyaura couplings with aryl halides. For instance, coupling with tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate under palladium catalysis forms biaryl structures .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/XPhos |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O |

| Temperature | 100°C |

| Time | 24 hours |

| Yield | 65% |

This method is instrumental in synthesizing complex heterocycles for drug discovery .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine. This step is essential for further functionalization .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Acid | 4M HCl (dioxane) |

| Temperature | 23°C |

| Time | 20 hours |

| Yield | 95% |

The deprotected pyrrolidine serves as a nucleophile in subsequent reactions .

The reactivity profile of (R)-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate underscores its versatility in synthesizing chiral intermediates for pharmaceuticals, agrochemicals, and materials science. Its compatibility with hydrolysis, reduction, and cross-coupling methodologies makes it indispensable in modern organic chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound can be synthesized through the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride, followed by a reaction with diethyl malonate. This process typically involves:

- Formation of tert-butoxycarbonyl pyrrolidine : Pyrrolidine reacts with tert-butoxycarbonyl chloride in the presence of a base (e.g., triethylamine).

- Malonic acid derivative formation : The resulting compound is then reacted with diethyl malonate using a strong base like sodium hydride.

- Hydrolysis : Finally, the ester groups are hydrolyzed under acidic conditions to yield the desired product .

Drug Development

One of the most promising applications of this compound is in drug development, particularly as a potential therapeutic agent for various diseases. Recent studies have highlighted its potential against COVID-19, where it was evaluated using in silico molecular docking techniques. The compound exhibited favorable binding scores, indicating its ability to interact effectively with viral proteins .

Anticancer Research

The compound has also been investigated for its cytotoxic properties against cancer cells. In vitro studies have shown that derivatives of malonate compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This suggests that this compound could serve as a lead compound for developing new anticancer agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies help elucidate the binding affinity and mechanism of action, providing insights into how this compound may exert its therapeutic effects .

Cytotoxicity Assessments

Research has indicated that this compound and its derivatives possess significant cytotoxic effects on specific cancer cell lines, which could be attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate depends on its specific application. In general, the compound can act as a building block for the synthesis of molecules that interact with biological targets such as enzymes, receptors, and ion channels. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: (±)-trans-1-tert-Butyl 3-Methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Key Differences :

- Substituents : Incorporates a 2-chloro-5-methylpyridin-3-yl group and a methyl ester instead of the malonate moiety.

- Stereochemistry : Racemic (±)-trans configuration vs. the enantiopure (R)-form of the target compound.

- Applications : Likely used as a pyridine-containing intermediate in drug discovery (e.g., kinase inhibitors).

- Molecular Weight : 354.83 g/mol (vs. ~365 g/mol for the target compound, estimated based on structural similarity) .

Structural Analog 2: tert-Butyl 3-(2-Methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Key Differences :

Structural Analog 3: Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate

Key Differences :

- Core Structure: Chromeno-pyridine fused ring system instead of a pyrrolidine.

- Reactivity : The malonate is part of a rigid heterocyclic framework, enabling fluorescence or antimicrobial applications .

- Synthesis : Prepared via multicomponent reactions, contrasting with the cycloaddition or esterification routes used for the target compound .

Parent Compound: Diethyl Malonate

Key Differences :

- Structure : Lacks the Boc-pyrrolidine substituent, making it simpler and less sterically hindered.

- Physical Properties: Lower molecular weight (188.18 g/mol), higher volatility (boiling point: 198–199°C), and broader solubility in non-polar solvents .

- Applications : Widely used as a precursor for barbiturates, fragrances, and agrochemicals, unlike the target compound’s specialized role in asymmetric synthesis .

Comparative Data Table

Biologische Aktivität

(R)-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate is an organic compound with the molecular formula C16H27NO6. This compound is notable for its structural features, which include a pyrrolidine ring and a tert-butoxycarbonyl (Boc) group. These components contribute to its potential biological activity, particularly in medicinal chemistry and enzyme interactions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H27NO6 |

| Molecular Weight | 329.39 g/mol |

| CAS Number | 1228312-12-6 |

| LogP | 1.9237 |

The presence of the pyrrolidine ring is significant as it may influence the compound's interaction with various biological targets, potentially enhancing its pharmacological properties.

Enzyme Interaction

Research indicates that this compound may interact with specific enzymes, influencing biochemical pathways. The pyrrolidine moiety is known to enhance binding affinity to certain receptors and enzymes, which could lead to increased efficacy in drug applications. Preliminary studies suggest that this compound could act as an inhibitor or modulator in enzymatic reactions, although detailed mechanisms remain to be fully elucidated .

Pharmacological Potential

The compound's structural characteristics suggest potential applications in drug design, particularly as a pharmacological agent targeting neurological disorders or metabolic syndromes. Its ability to modify enzyme activity could be harnessed for therapeutic interventions, especially in conditions where enzyme regulation is crucial .

Case Studies and Research Findings

- Antimicrobial Activity : In studies evaluating related compounds, similar structures have demonstrated antimicrobial properties, which may extend to this compound. The presence of the pyrrolidine ring may enhance membrane penetration and interaction with bacterial enzymes .

- Antioxidant Properties : Compounds with similar functional groups have shown antioxidant activity through radical scavenging assays. This suggests that this compound could also exhibit protective effects against oxidative stress .

- Medicinal Chemistry Applications : The compound has been explored as a synthetic intermediate in the preparation of more complex molecules with desired biological activities. Its unique structure allows for modifications that can enhance solubility and bioavailability, critical factors in drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, diethyl ethylidenmalonate reacts with tert-butoxycarbonyl (Boc)-protected pyrrolidine derivatives under acidic conditions (e.g., toluene-4-sulfonic acid) in toluene at 135°C under nitrogen, followed by purification via column chromatography (n-pentane:EtOAc gradients). Yields (~45%) depend on stoichiometry, temperature control, and inert atmosphere maintenance to prevent Boc-group cleavage .

- Data : highlights the use of Dean-Stark traps to remove water, improving reaction efficiency. Lower yields may arise from competing side reactions or incomplete purification.

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

- Methodology : Chiral HPLC or polarimetry confirms enantiomeric purity. The Boc group stabilizes the pyrrolidine ring, reducing racemization. Reaction conditions (e.g., pH, temperature) are optimized to avoid epimerization, as acidic/basic environments may alter stereochemistry .

Q. What spectroscopic techniques are used to characterize this compound, and how are rotameric signals resolved in NMR analysis?

- Methodology :

- 1H/13C NMR : Identifies malonate ester protons (δ ~4.2 ppm, quartet) and Boc-group tert-butyl protons (δ ~1.4 ppm). Rotamers due to restricted rotation around the malonate-pyrrolidine bond produce split signals. Variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DMSO-d6) can coalesce signals for clearer interpretation .

- IR : Confirms carbonyl stretches (Boc: ~1690 cm⁻¹; malonate: ~1730 cm⁻¹) .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in multi-step syntheses?

- Methodology : The Boc group acts as a temporary protective group for the pyrrolidine nitrogen, enabling selective functionalization of the malonate moiety. Its stability under basic/neutral conditions allows subsequent reactions (e.g., alkylation, Michael additions). Deprotection with TFA or HCl yields free amines for further coupling .

- Data Contradiction : While emphasizes Boc stability, notes sensitivity to prolonged heating (>100°C), requiring careful monitoring to avoid premature deprotection.

Q. What strategies optimize enantioselective synthesis of this compound for pharmaceutical intermediates?

- Methodology :

- Asymmetric Catalysis : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) induce enantioselectivity during malonate-pyrrolidine bond formation.

- Kinetic Resolution : Racemic mixtures are resolved using chiral stationary phases in HPLC .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodology :

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) monitor Boc-group integrity via HPLC. Non-polar solvents (e.g., hexane) and storage at -20°C minimize hydrolysis .

- Data : recommends storing Boc-protected analogs at 0–6°C to prevent decomposition.

Experimental Design & Data Analysis

Q. How can researchers design kinetic studies to evaluate malonate ester hydrolysis under varying pH conditions?

- Methodology :

- Kinetic Profiling : Monitor hydrolysis rates via UV-Vis (loss of ester carbonyl absorbance) or LC-MS. Buffers at pH 2–12 simulate physiological or industrial conditions.

- Data Interpretation : Pseudo-first-order kinetics model rate constants. notes diethyl malonate’s low environmental persistence (half-life <10 days in water), suggesting similar hydrolysis trends for the target compound .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology :

- DFT Calculations : Simulate transition states and activation energies for malonate ester reactions. Software (e.g., Gaussian) models electrostatic potentials to identify nucleophilic attack sites .

- Validation : Compare computational results with experimental yields (e.g., ’s 45% yield correlates with steric hindrance at the pyrrolidine ring).

Tables

Table 1 : Key Physical-Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | ~315.35 g/mol | |

| Boiling Point | Not reported; estimated >250°C | |

| Solubility | Soluble in toluene, DCM, THF | |

| Stability | Hydrolyzes under acidic conditions |

Table 2 : Comparative Synthesis Yields

| Method | Conditions | Yield (%) | Source |

|---|---|---|---|

| Condensation | Toluene, 135°C, N₂, 24h | 45 | |

| Acid-Catalyzed Alkylation | DMF, NaH, 0°C to rt | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.